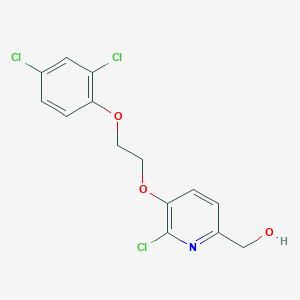
(6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro, dichlorophenoxy, and ethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-(2,4-dichlorophenoxy)ethanol: This intermediate is prepared by reacting 2,4-dichlorophenol with ethylene oxide under basic conditions.
Nucleophilic Substitution: The 2-(2,4-dichlorophenoxy)ethanol is then reacted with 6-chloro-2-pyridyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
化学反应分析
Types of Reactions
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde.
Reduction: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethane.
Substitution: Formation of 6-amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol.
科学研究应用
Chemistry
In chemistry, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various applications.
作用机制
The mechanism of action of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro and dichlorophenoxy groups can enhance its binding affinity and specificity, leading to desired biological effects.
相似化合物的比较
Similar Compounds
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methane: Similar structure but lacks the hydroxyl group.
6-Amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol: Similar structure but contains an amino group instead of a chloro group.
6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a hydroxyl group.
Uniqueness
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is unique due to the presence of both chloro and dichlorophenoxy groups, which confer specific chemical and biological properties. Its hydroxyl group also allows for further functionalization, making it a versatile compound for various applications.
属性
分子式 |
C14H12Cl3NO3 |
|---|---|
分子量 |
348.6 g/mol |
IUPAC 名称 |
[6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H12Cl3NO3/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-19)18-14(13)17/h1-4,7,19H,5-6,8H2 |
InChI 键 |
OVPKOJOIZMALCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
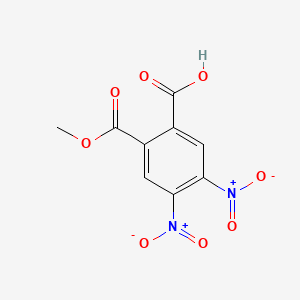
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
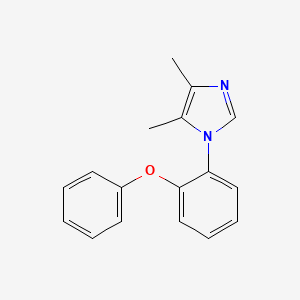
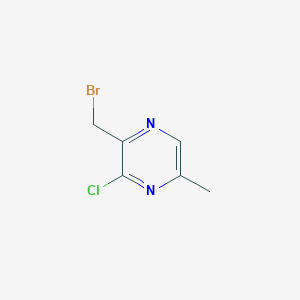
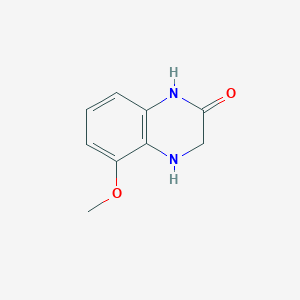
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
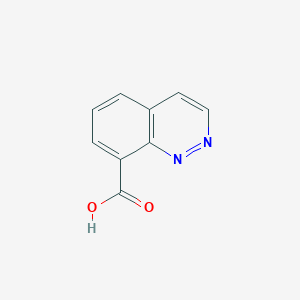
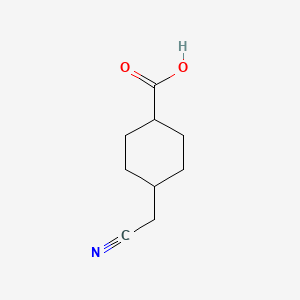
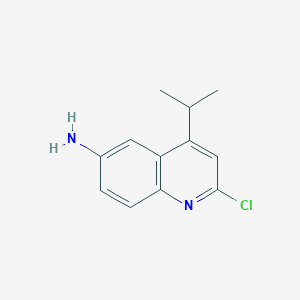

![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
